molecular formula C11H19F2NO2 B14788358 Tert-butyl 4,4-difluoro-2-methylpiperidine-1-carboxylate

Tert-butyl 4,4-difluoro-2-methylpiperidine-1-carboxylate

Cat. No.: B14788358
M. Wt: 235.27 g/mol
InChI Key: VBCRYINUMQDZPE-UHFFFAOYSA-N
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Description

Tert-butyl 4,4-difluoro-2-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H19F2NO2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of tert-butyl and difluoromethyl groups. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4,4-difluoro-2-methylpiperidine-1-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of N-(tert-butoxycarbonyl)-4-piperidone with difluoromethylating agents under controlled conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent, such as acetonitrile, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4,4-difluoro-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted piperidine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Tert-butyl 4,4-difluoro-2-methylpiperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Chemical Biology: It serves as a probe in studying biological processes and interactions at the molecular level.

    Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4,4-difluoro-2-methylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4,4-difluoropiperidine-1-carboxylate: Similar structure but lacks the methyl group.

    Tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Contains an oxo group instead of a methyl group.

    Tert-butyl 4,4-difluoro-2-ethylpiperidine-1-carboxylate: Contains an ethyl group instead of a methyl group.

Uniqueness

Tert-butyl 4,4-difluoro-2-methylpiperidine-1-carboxylate is unique due to the presence of both the difluoromethyl and tert-butyl groups, which confer specific steric and electronic properties. These properties can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable building block in organic synthesis .

Properties

IUPAC Name

tert-butyl 4,4-difluoro-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO2/c1-8-7-11(12,13)5-6-14(8)9(15)16-10(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCRYINUMQDZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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